molecular formula C5H3NS B031525 Thiophene-2-carbonitrile CAS No. 1003-31-2

Thiophene-2-carbonitrile

Cat. No. B031525
CAS RN: 1003-31-2
M. Wt: 109.15 g/mol
InChI Key: CUPOOAWTRIURFT-UHFFFAOYSA-N
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Description

Thiophene-2-carbonitrile is a compound that has garnered interest in various fields of chemistry due to its unique properties and potential applications. Its structure typically consists of a thiophene ring bonded to a carbonitrile group.

Synthesis Analysis

Thiophene-2-carbonitrile and its derivatives are synthesized through various methods, including cycloaddition reactions and halogenation. For instance, Krayushkin et al. (1988) explored the synthesis of thiophene-3-carbonitrile N-oxides containing alkylthio, alkylsulfinyl, and alkylsulfonyl groups in the 2-position, showcasing its reactivity in cycloaddition reactions to form isoxazolines (Krayushkin et al., 1988).

Molecular Structure Analysis

The molecular structure of thiophene-2-carbonitrile derivatives has been analyzed using techniques like NMR and X-ray diffraction. Çoruh et al. (2005) reported on a thiophene derivative, highlighting its structural features, including intermolecular interactions and molecular orientation (Çoruh et al., 2005).

Chemical Reactions and Properties

Various chemical reactions and properties of thiophene-2-carbonitrile have been studied. Bohnwagner et al. (2017) investigated the photochemical properties of thiophene analogs, revealing insights into their fluorescence behavior and potential applications (Bohnwagner et al., 2017).

Physical Properties Analysis

The physical properties of thiophene-2-carbonitrile derivatives, such as solvatochromic behavior, have been a subject of research. For example, Dappour et al. (2019) examined the photophysical properties of bithiophene carbonitrile derivatives in different solvents, highlighting the impact of solvent interactions on their photophysical characteristics (Dappour et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications of thiophene-2-carbonitrile, have been widely studied. Research by Kobayashi et al. (1984) on the synthesis and properties of poly(thiophene), a polymer derivative, offers insights into its electrical conductivity and potential for use in electronic applications (Kobayashi et al., 1984).

Scientific Research Applications

  • Optoelectronic and Magnetic Materials : Ferrocenyl-thiophene-3-carbonitrile derivatives synthesized from Thiophene-2-carbonitrile are used as precursors for new optoelectronic and magnetic materials, indicating its significance in advanced material sciences (Rodlovskaya et al., 2019).

  • Fuel Cell Technology : Thiophene increases carbon nanostructure yield, which is essential for long-term use in fuel cells. This suggests its role in enhancing the performance and sustainability of energy devices (Biddinger et al., 2010).

  • Pharmacological Applications : Novel thiophene derivatives synthesized from Thiophene-2-carbonitrile have shown high antiarrhythmic, serotonin antagonist, and antianxiety activities, highlighting their potential in therapeutic applications (Amr et al., 2010).

  • Chemical Synthesis : Thiophene-2-carbonitrile is used to synthesize stable nitrile oxides which can accelerate cycloaddition reactions, important for various synthetic processes (Krayushkin et al., 1989).

  • Asymmetric Catalysis : Modular thiophene-oxazoline ligands with Thiophene-2-carbonitrile efficiently synthesize chiral diaryl methanol products, crucial for asymmetric catalysis in synthetic chemistry (Chai et al., 2006).

  • Electrochromic Devices : Derivatives like 2,5-di(thiophen-2-yl)furan-3-carbonitrile show promising electrochromic properties, making them suitable for applications in electronic display technologies (Abaci et al., 2016).

  • Antibacterial Agents : Certain thiophene-based compounds synthesized using Thiophene-2-carbonitrile have shown better antibacterial activity than standard drugs, indicating its potential in developing new antimicrobial agents (Khan et al., 2013).

  • Photophysical Studies : Thiophene-2-carbonitrile derivatives exhibit solvatochromic behavior, which is important for understanding the photophysical properties of materials in various solvents (Dappour et al., 2019).

  • Antitubercular Activity : Some derivatives exhibit potential anti-tubercular activity, suggesting their use in treating bacterial infections like tuberculosis (Obu et al., 2021).

Safety And Hazards

Thiophene-2-carbonitrile is flammable and can cause skin irritation and serious eye damage . It may also cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Thiophene-2-carbonitrile has been used as an electrolyte additive to improve the cycle performance of Li/LiNi0.5Mn1.5O4 (LNMO) cells . This effect results from the formation of a more stable surface layer on the surface of the LNMO cathode, and it may be due to the participation of Thiophene-2-carbonitrile, which cannot only inhibit the severe decomposition of the electrolyte but also reduce the dissolution of Mn and Ni during the cycle .

properties

IUPAC Name

thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NS/c6-4-5-2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPOOAWTRIURFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143114
Record name Thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10143114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophene-2-carbonitrile

CAS RN

1003-31-2
Record name 2-Thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-31-2
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Record name Thiophene-2-carbonitrile
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Record name Thiophene-2-carbonitrile
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Record name Thiophene-2-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
572
Citations
S Li, J Yan, CZ Li, F Liu, M Shi, H Chen… - Journal of Materials …, 2016 - pubs.rsc.org
… thiophene-2-carbonitrile will be of interest since, as an electronegative group, thiophene-2-carbonitrile … of electron-withdrawing groups, like thiophene-2-carbonitrile, can be a practical …
Number of citations: 81 pubs.rsc.org
C Yin, X Wu, X Wu, X Wu, M Zhang - Ionics, 2023 - Springer
… Thiophene-2-carbonitrile (CT) is used as an electrolyte additive to improve the cycle … The addition of thiophene-2-carbonitrile can significantly improve the cycle performance of …
Number of citations: 0 link.springer.com
M D'Auria - Journal of Photochemistry and Photobiology A …, 2002 - Elsevier
… 3, the structural properties of thiophene-2-carbonitrile in the ground state and in its excited triplet state are shown. In Fig… 4 also shows the data relative to Dewar thiophene-2-carbonitrile. …
Number of citations: 19 www.sciencedirect.com
MA Raslan, SM Sayed - Journal of the Chinese Chemical …, 2003 - Wiley Online Library
… We report herein the synthesis of new 3,5-diaminothiophene-2-carbonitrile derivatives, … Thus, it has been found that the precursor 3,5-diaminothiophene-2-carbonitrile derivatives (3a-c) …
Number of citations: 9 onlinelibrary.wiley.com
AM Dappour, MA Taha, MA Ismail… - Journal of Molecular …, 2019 - Elsevier
… Photophysical properties of 5-(5-(4-methoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile (MTTC) and 5-(5-(3,5-dimethoxyphenyl)thiophen-2-yl)thiophene-2-carbonitrile (DMTTC) were …
Number of citations: 11 www.sciencedirect.com
AJ Bridges, A Lee, CE Schwartz, MJ Towle… - Bioorganic & medicinal …, 1993 - Elsevier
… Palladium-catalyzed arylacetylene and vinyl stannane couplings with ester 7 or 4-iodobenzo[b]thiophene-2-carbonitrile … 4-Io&benw~]thiophene-2-carbonitrile (16) …
Number of citations: 42 www.sciencedirect.com
JR Beck, JA Yahner - The Journal of Organic Chemistry, 1974 - ACS Publications
… Clarke and coworkers1 reported the synthesis of 3-aminobenzo[6]thiophene-2-carbonitrile by the reaction of 0-mercaptobenzonitrile2 with chloroacetonitrile in aqueous alkali. Similarly …
Number of citations: 28 pubs.acs.org
M D'Auria, A De Mico, F D'Onofrio, D Mendola… - … of Photochemistry and …, 1989 - Elsevier
… 5-Bromothiophene-2-carbonitrile (3) and 5-iodothiophene-2-carbonitrile (4) were directly … arylation products: in particular Ei-bromothiophene-2-carbonitrile (3) did not react at all and it …
Number of citations: 16 www.sciencedirect.com
MK Bera, P Hommes, HU Reissig - Chemistry–A European …, 2011 - Wiley Online Library
… The crucial starting material, a β-alkoxy-β-ketoenamide, is easily available on a large scale by the reaction of lithiated methoxyallene with thiophene-2-carbonitrile and thiophene-2-…
AA Abu-Hashem, AAM Abdelgawad… - Mini-Reviews in …, 2022 - ingentaconnect.com
This review describes the synthesis and chemical reactivity of tetrahydrothieno[3,2-b] quinoline derivatives through many reagents such as; 1, 2-dihydropyridine-3-carbonitrile; 1,6-…
Number of citations: 16 www.ingentaconnect.com

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